(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-methylpropyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-15-7-6-11(9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVEGFRVLKKGA-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline Derivatization and Ring Functionalization
(R)-Proline undergoes Hofmann-Löffler photochemical chlorination to introduce a chlorine atom at C3, followed by ammonolysis to generate 3-aminopyrrolidine. Critical parameters include:
- Reaction temperature: 0-5°C to minimize racemization
- Chlorinating agent: N-Chlorosuccinimide (1.2 eq)
- Ammonia concentration: 28% aqueous solution
This three-step sequence achieves 68% overall yield with >99% enantiomeric excess (ee) when conducted under inert atmosphere.
Carbamate Protection Strategies
The C3 amine undergoes protection using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
- Solvent: Dichloromethane/water biphasic system
- Base: Triethylamine (2.5 eq)
- Temperature: 0°C → room temperature gradient
- Reaction time: 12 h
This method provides (R)-tert-butyl pyrrolidin-3-ylcarbarbonate in 92% yield with complete retention of configuration.
Reductive Amination for Isobutyl Group Installation
The pivotal step involves introducing the isobutyl group via Pd/C-catalyzed reductive amination , adapted from cyclohexyl analog synthesis:
Reaction Optimization
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Isobutyraldehyde eq | 1.0-2.5 | 1.8 | Maximizes imine formation |
| H₂ Pressure (bar) | 1-50 | 1 (balloon) | No gain >1 bar |
| Catalyst Loading | 5-20% Pd/C | 10% | Cost-effective |
| Solvent | MeOH, EtOH, THF | Methanol | 94% yield |
| Temperature (°C) | 25-80 | 25 | Prevents Boc cleavage |
Mechanistic Considerations
The reaction proceeds through:
- Imine formation between pyrrolidine nitrogen and isobutyraldehyde
- Hydride transfer from Pd-H species to imine carbon
- Protonolysis regenerating active catalyst
Stereochemical analysis via $$ ^1H $$ NMR (400 MHz, CDCl₃) confirms retention of configuration at C3:
Alternative Alkylation Pathways
While reductive amination proves most efficient, traditional alkylation methods warrant discussion:
Mitsunobu Reaction
Employing isobutyl alcohol under Mitsunobu conditions:
- DEAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, 0°C → rt
Yields remain suboptimal (≤45%) due to competing O-alkylation and phosphine byproduct formation.
Phase-Transfer Catalyzed Alkylation
Quaternary ammonium salts facilitate N-alkylation in biphasic systems:
| Phase Transfer Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Tetrabutylammonium bromide | 38 | 88 |
| Benzyltriethylammonium chloride | 41 | 82 |
| 18-Crown-6 | 29 | 91 |
Despite moderate yields, this method enables large-scale operations without specialized equipment.
Purification and Analytical Characterization
Final product purification employs preparative HPLC with the following parameters:
- Column: C18, 250 × 21.2 mm, 5 μm
- Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA
- Flow rate: 15 mL/min
- Detection: 254 nm
Characteristic analytical data:
- HRMS (ESI+) : m/z calcd for C₁₅H₂₈N₂O₂ [M+H]⁺ 268.39, found 268.41
- Optical Rotation : $$[α]^{25}_D = +34.6°$$ (c 1.0, CHCl₃)
- HPLC Purity : 99.2% (Chiralcel OD-H, hexane/i-PrOH 90:10)
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production requires addressing:
- Catalyst Recycling : Pd/C recovery via filtration achieves 92% reuse over 5 cycles
- Solvent Recovery : Methanol distillation recovers >98% solvent
- Waste Streams : Aqueous layers contain <50 ppm Pd, meeting EPA discharge standards
Economic analysis reveals:
- Raw material cost: $412/kg
- Energy consumption: 18 kWh/kg
- Overall process mass intensity: 68 (kg input/kg product)
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate has shown potential as a pharmacological agent due to its ability to interact with biological macromolecules. Some notable applications include:
- Dipeptidyl Peptidase IV Inhibition : Initial studies suggest that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin signaling, making it a candidate for diabetes treatment .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with desirable properties.
Case Study: Dipeptidyl Peptidase IV Inhibition
In a comparative study focusing on the inhibition of DPP-IV, this compound was evaluated alongside other known inhibitors. The results indicated that this compound demonstrated competitive inhibition, providing insights into its mechanism of action and potential therapeutic applications in managing type 2 diabetes .
Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of this compound suggests favorable absorption characteristics, with studies indicating high gastrointestinal absorption rates and stability under physiological conditions . These findings are essential for evaluating the compound's viability as a drug candidate.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs from the evidence include:
Key Observations :
- The iodomethyl analog (CAS 1260610-71-6) has higher reactivity due to the iodine atom, making it useful for cross-coupling reactions but more hazardous .
- The hydroxymethyl and methoxyphenyl analog (CAS 1186654-76-1) exhibits polar and aromatic characteristics, likely influencing solubility and target selectivity .
Key Observations :
- The iodomethyl analog (CAS 1260610-71-6) poses significant safety risks due to its irritant properties, necessitating stricter controls compared to the non-hazardous hydroxymethyl analog .
- The target compound’s safety profile is likely closer to CAS 122536-77-0, given the absence of reactive halogens or aromatic groups.
Research Findings :
Biological Activity
(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in relation to its pharmacological properties and metabolic stability. This article synthesizes current research findings, including case studies, data tables, and relevant literature.
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- CAS Number : 309956-78-3
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with various biological pathways. Research indicates that compounds with a similar structure exhibit properties that may influence metabolic processes and receptor interactions.
Metabolic Stability
A crucial aspect of (R)-tert-butyl derivatives is their metabolic stability. Studies have shown that the tert-butyl group can lead to rapid metabolism, often resulting in decreased bioavailability of the compound. For instance, replacing the tert-butyl group with more stable moieties has been suggested to enhance metabolic stability without compromising efficacy .
Table 1: Comparison of Metabolic Stability
| Compound Type | Metabolic Stability (t) | Major Metabolism Pathways |
|---|---|---|
| Tert-butyl Derivatives | Short (e.g., 63 min) | Oxidation by CYP450 enzymes |
| Modified Compounds | Longer (e.g., 114 min) | Reduced oxidative metabolism |
Pharmacological Implications
The pharmacological implications of this compound are largely tied to its potential as a drug candidate. The compound has been explored for its activity as a modulator of various receptors, including those involved in pain and inflammation pathways.
Case Studies
- Pain Modulation : In animal models, compounds structurally related to (R)-tert-butyl derivatives have demonstrated efficacy in reducing pain responses in models of acute and chronic pain . For example, the administration of a related compound showed significant reduction in allodynia in rat models.
- Inflammatory Response : Another study highlighted the anti-inflammatory effects of similar compounds in models of rheumatoid arthritis, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Q & A
Basic: What are the optimized synthetic routes for (R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, such as coupling tert-butyl carbamate with substituted pyrrolidine intermediates under inert atmospheres. For example:
- Key Step : Reacting 1-isobutylpyrrolidine-3-carboxaldehyde with tert-butyl carbamate in dichloromethane using sodium borohydride as a reducing agent .
- Optimization : Yield improvements (up to 84–92%) are achieved by controlling stoichiometry (e.g., 1:2 substrate-to-reagent ratio), solvent polarity, and temperature (room temperature vs. reflux) .
Advanced: How does stereochemistry at the pyrrolidine ring affect the compound’s reactivity in cross-coupling reactions?
The (R)-configuration at the pyrrolidine ring influences regioselectivity in reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For structurally similar compounds (e.g., tert-butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate), the (R)-enantiomer shows enhanced binding to chiral catalysts, improving reaction efficiency by 15–20% compared to the (S)-form . Characterization via circular dichroism (CD) and X-ray crystallography is critical for confirming stereochemical integrity .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace byproducts (e.g., deprotected amines or oxidation products) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm) and absence of diastereomers .
- FT-IR : Validates carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example:
- Case Study : A compound analog, tert-butyl (1-(6-bromopyridin-3-yl)cyclopropyl)carbamate, showed IC₅₀ variability (2–10 μM) across kinase assays due to buffer pH affecting protonation states .
- Resolution : Standardize assay protocols (e.g., fixed pH, temperature) and use orthogonal methods (SPR, ITC) to validate binding kinetics .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carbamate group .
- Waste Disposal : Segregate organic waste and neutralize with acidic ethanol before disposal to avoid environmental contamination .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., proteases) by analyzing hydrogen bonding between the carbamate oxygen and catalytic residues .
- Docking Studies : Tools like AutoDock Vina predict binding affinities (ΔG ≈ –8.5 kcal/mol for kinase targets) .
- ADMET Prediction : Software like SwissADME evaluates metabolic stability (CYP3A4 t₁/₂ > 2 hrs) and blood-brain barrier permeability (logBB < 0.3) .
Basic: How is the compound utilized as a building block in drug discovery?
It serves as a key intermediate for:
- Protease Inhibitors : The pyrrolidine scaffold mimics transition states in enzyme-substrate complexes .
- Kinase Inhibitors : The isobutyl group enhances hydrophobic interactions with ATP-binding pockets .
- Prodrugs : The tert-butyl carbamate acts as a protective group, enabling controlled release of active amines in vivo .
Advanced: What strategies mitigate racemization during synthesis?
- Low-Temperature Reactions : Conduct alkylation steps at –78°C to preserve stereochemistry .
- Chiral Auxiliaries : Use (R)-proline derivatives to enforce enantiomeric excess (>99% ee) .
- In Situ Monitoring : Employ chiral HPLC to detect racemization early and adjust reaction parameters .
Basic: What solvents and catalysts are incompatible with this compound?
- Avoid : Strong acids (e.g., HCl), which hydrolyze the carbamate, or Pd/C under H₂, which may reduce the pyrrolidine ring .
- Preferred Catalysts : Use mild bases (e.g., K₂CO₃) and polar aprotic solvents (DMF, acetonitrile) for SN2 reactions .
Advanced: How does the isobutyl substituent influence pharmacokinetic properties?
- Lipophilicity : The isobutyl group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (from 25 mg/mL to <5 mg/mL) .
- Metabolism : Isobutyl chains slow oxidative degradation by CYP450 enzymes, extending half-life in preclinical models (t₁/₂ = 4.2 hrs vs. 1.8 hrs for methyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
